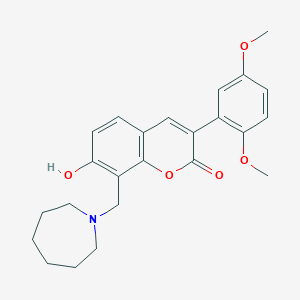

8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Description

8-(Azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by three key structural features:

- Azepane substitution: A seven-membered azepane ring is attached via a methylene bridge at position 8 of the coumarin scaffold.

- Aryl substitution: A 2,5-dimethoxyphenyl group at position 3 contributes steric bulk and electron-donating effects.

- Hydroxyl group: A hydroxyl at position 7 enhances polarity and hydrogen-bonding capacity.

Computational studies (e.g., quantum mechanics, docking) on structurally related prenylflavonoids suggest that substituent positioning significantly influences molecular geometry and bioactivity .

Properties

IUPAC Name |

8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-28-17-8-10-22(29-2)18(14-17)19-13-16-7-9-21(26)20(23(16)30-24(19)27)15-25-11-5-3-4-6-12-25/h7-10,13-14,26H,3-6,11-12,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPRPQHSZZLPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC3=C(C(=C(C=C3)O)CN4CCCCCC4)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(azepan-1-ylmethyl)-3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one , a derivative of coumarin, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is represented as follows:

Pharmacological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in various biological systems. Antioxidants play a vital role in protecting cells from damage caused by free radicals.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.

- Cardioprotective Properties : In animal models, the compound has been observed to ameliorate myocardial injury induced by isoproterenol. It enhances cardiac function and reduces biomarkers associated with myocardial infarction, such as LDH and CK-MB levels .

- Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects, potentially useful in neurodegenerative diseases. This is attributed to its ability to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment .

The mechanisms through which this compound exerts its effects include:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress markers such as malondialdehyde (MDA) levels .

- Modulation of Apoptosis : It has been shown to influence apoptotic pathways by upregulating anti-apoptotic proteins (e.g., Bcl-2) and downregulating pro-apoptotic factors (e.g., Bax) .

- Anti-inflammatory Pathways : The compound inhibits the expression of pro-inflammatory cytokines and mediators, contributing to its anti-inflammatory effects.

Study 1: Cardioprotective Effects

In a study involving rats subjected to isoproterenol-induced myocardial infarction, pretreatment with the compound significantly reduced cardiac injury markers and improved overall cardiac function. Key findings included:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| LDH (U/L) | 150 ± 10 | 85 ± 5 |

| CK-MB (U/L) | 120 ± 15 | 60 ± 8 |

| Cardiac Function Score | 5.0 ± 0.5 | 8.5 ± 0.3 |

The results indicate a protective effect against cardiac injury due to the compound's antioxidant and anti-inflammatory properties .

Study 2: Neuroprotective Potential

In vitro studies demonstrated that the compound inhibited AChE activity with an IC50 value comparable to standard drugs used in Alzheimer's treatment. This suggests potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations

Substituent Position and Bioactivity :

- The 3-(2,5-dimethoxyphenyl) group in the target compound distinguishes it from analogs like 8-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one , where aryl substitution occurs at position 4 . Positional differences likely alter binding affinities in biological targets. For example, 4-aryl coumarins are often associated with antimicrobial activity , while 3-substituted derivatives may target enzymes like kinases or proteases.

Role of Azepane :

- The azepane ring in the target compound increases molecular weight and hydrophobicity compared to 8-acetyl-7-hydroxy-2H-chromen-2-one . Azepane’s amine group could facilitate interactions with acidic residues in proteins, a feature absent in acetyl-substituted analogs.

Electrophilic vs.

Thermal Stability :

- While melting points for the target compound are unavailable, 8-acetyl-7-hydroxy-2H-chromen-2-one has a MP of 197–199°C , suggesting that bulkier substituents (e.g., azepane) may lower crystallinity and thermal stability.

Research Findings and Methodological Insights

- Computational Predictions: Molecular docking studies on prenylflavonoids (e.g., neobavaisoflavone) reveal that substituent positioning modulates interactions with amyloid-beta (Aβ42) proteins . Similar methods could predict the target compound’s affinity for neurological targets.

- Synthetic Challenges : The azepane moiety’s steric demand may complicate synthesis compared to smaller groups (e.g., acetyl or Cl). Acid-catalyzed condensation, as used for 8-chloro derivatives , might require optimization to accommodate bulkier substituents.

- Biological Potential: Cationic chromene complexes with azepane-like groups exhibit antimicrobial and antitumor activities , suggesting the target compound could be screened for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.